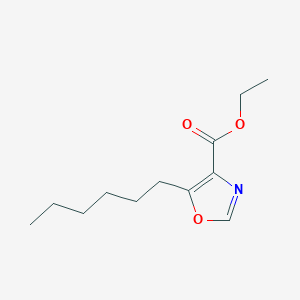

Ethyl 5-hexyloxazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H19NO3 |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

ethyl 5-hexyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C12H19NO3/c1-3-5-6-7-8-10-11(13-9-16-10)12(14)15-4-2/h9H,3-8H2,1-2H3 |

InChI Key |

YQAIQSQYGNPWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=C(N=CO1)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Functional Group Variations

The table below summarizes key structural features and properties of ethyl 5-hexyloxazole-4-carboxylate and its analogs:

Key Observations:

- Steric and Electronic Effects : Methyl groups (e.g., in ethyl 5-methylisoxazole-4-carboxylate) reduce steric hindrance compared to bulkier substituents like hexyl or hydroxyphenyl, favoring synthetic accessibility .

- Functional Group Impact : Hydroxyl groups (e.g., in ethyl 2-hydroxy-4-methyloxazole-5-carboxylate) increase polarity and hydrogen-bonding capacity, affecting solubility and reactivity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 5-hexyloxazole-4-carboxylate, and how can reaction conditions be optimized for yield?

- Methodology : this compound can be synthesized via regiocontrolled halogenation and palladium-catalyzed cross-coupling reactions. For example, ethyl 2-chlorooxazole-4-carboxylate derivatives (analogous structures) are synthesized using Suzuki-Miyaura coupling with hexyl boronic acids. Optimization involves:

- Catalyst selection (e.g., Pd(PPh₃)₄) and ligand ratios.

- Solvent systems (e.g., DMF or THF) and temperature control (60–100°C).

- Monitoring reaction progress via TLC or HPLC to minimize byproducts. Yield improvements (30–70%) are achieved by iterative adjustments to stoichiometry and inert atmosphere conditions .

Q. How do spectroscopic techniques (NMR, IR, MS) and X-ray crystallography complement each other in confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns proton environments (e.g., hexyl chain integration at δ 0.8–1.5 ppm) and carbonyl signals (δ 160–170 ppm).

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : Resolves bond lengths (e.g., C-O ester ~1.34 Å) and dihedral angles (e.g., hexyl chain orientation relative to the oxazole ring). SHELX software refines crystallographic data to resolve disorder or twinning .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Refrigerated (2–8°C), sealed containers to prevent hydrolysis.

- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid inhalation using fume hoods .

Advanced Questions

Q. In palladium-mediated cross-coupling reactions, how do catalyst/ligand systems influence regioselectivity and functional group compatibility for this compound derivatives?

- Methodology :

- Catalyst-Ligand Pairing : Pd(OAc)₂ with XPhos ligands enhances coupling efficiency for sterically hindered substrates (e.g., hexyl groups).

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity for C5-substitution over C2.

- Functional Group Tolerance : Ester groups remain intact under mild conditions (pH 7–9), while halides (Cl, Br) undergo selective coupling .

Q. How can computational modeling (DFT) and experimental data resolve contradictions in electronic properties or reactivity predictions for this compound?

- Methodology :

- DFT Calculations : Simulate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. Compare with experimental Hammett σ values from substituent effects.

- Contradiction Analysis : If NMR suggests electron-withdrawing effects but IR indicates conjugation, re-examine solvent polarity or hydrogen bonding using MD simulations. Cross-validate with X-ray charge density maps .

Q. What crystallographic refinement strategies in SHELX are critical for resolving disorder in the hexyl chain of this compound?

- Methodology :

- Twinning Refinement : Use TWIN/BASF commands in SHELXL to model rotational pseudosymmetry.

- Disordered Chains : Apply PART/SUMP restraints to maintain bond lengths/angles in flexible hexyl groups.

- Validation Tools : Check Rint (<5%) and Flack parameter (±0.01) using PLATON .

Q. How do steric effects of the hexyl group impact the compound’s derivatization potential in multicomponent reactions (e.g., Ugi or Passerini)?

- Methodology :

- Steric Hindrance : Bulkier hexyl groups reduce nucleophilic attack at C4. Use bulky isocyanides (e.g., tert-butyl) to balance reactivity.

- Solvent Optimization : Low-polarity solvents (e.g., toluene) minimize aggregation, improving yields in Ugi reactions (45–65%).

- Kinetic Studies : Monitor reaction half-life (t₁/₂) via in situ IR to adjust reagent addition rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.